molecular formula C12H14FNO B1396457 N-(7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-yl)-acetamide CAS No. 1332530-72-9

N-(7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-yl)-acetamide

Cat. No.: B1396457
CAS No.: 1332530-72-9
M. Wt: 207.24 g/mol
InChI Key: HHMZIDJIYLVREV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-yl)-acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties. This compound is characterized by the presence of a fluorine atom on the naphthalene ring, which can significantly influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-yl)-acetamide typically involves the reaction of 7-fluoro-1,2,3,4-tetrahydronaphthalene with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The compound can also be synthesized through preparative high-performance liquid chromatography (HPLC) using a mobile phase consisting of n-hexane and alcohol, and a silica-based cellulose tris-methylbenzoate (Chiralcel OJ) column .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced separation techniques such as preparative HPLC to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

N-(7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-yl)-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The fluorine atom on the naphthalene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-yl)-acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-yl)-acetamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to melatonin receptors MT1 and MT2, with a higher affinity for the MT2 receptor . This binding can influence various physiological processes regulated by melatonin, such as sleep-wake cycles and circadian rhythms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-yl)-acetamide is unique due to its specific fluorine substitution on the naphthalene ring, which can significantly alter its chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(7-fluoro-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO/c1-8(15)14-12-5-3-9-2-4-11(13)6-10(9)7-12/h2,4,6,12H,3,5,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMZIDJIYLVREV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=C(C1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-yl)-acetamide
Reactant of Route 2
N-(7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-yl)-acetamide
Reactant of Route 3
Reactant of Route 3
N-(7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-yl)-acetamide
Reactant of Route 4
Reactant of Route 4
N-(7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-yl)-acetamide
Reactant of Route 5
Reactant of Route 5
N-(7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-yl)-acetamide
Reactant of Route 6
N-(7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-yl)-acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.